molecular formula C12H20ClN3O2 B6299273 tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride CAS No. 2252434-78-7

tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride

Cat. No.: B6299273
CAS No.: 2252434-78-7
M. Wt: 273.76 g/mol
InChI Key: FHSWNFUXDPYDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring, and an aminomethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the use of tert-butyl N-(2-aminoethyl)carbamate as a starting material. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and aminomethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)pyridin-4-yl]methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13;/h4-6H,7-8,13H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSWNFUXDPYDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.